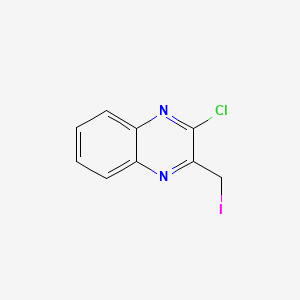
Quinoxaline, 2-chloro-3-(iodomethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinoxaline, 2-chloro-3-(iodomethyl)- is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(iodomethyl)-quinoxaline typically involves the halogenation of quinoxaline derivatives. One common method is the reaction of 2-chloro-3-methylquinoxaline with iodine in the presence of a suitable oxidizing agent. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of 2-chloro-3-(iodomethyl)-quinoxaline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
化学反応の分析
Types of Reactions
2-chloro-3-(iodomethyl)-quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoxaline derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-3-(iodomethyl)-quinoxaline, while oxidation may produce quinoxaline-2,3-dione derivatives .
科学的研究の応用
2-chloro-3-(iodomethyl)-quinoxaline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer and antimicrobial drugs.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is explored for its potential use in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 2-chloro-3-(iodomethyl)-quinoxaline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other regulatory proteins .
類似化合物との比較
Similar Compounds
- 2-chloro-3-methylquinoxaline
- 2-iodo-3-methylquinoxaline
- 2-chloro-3-(bromomethyl)-quinoxaline
Uniqueness
2-chloro-3-(iodomethyl)-quinoxaline is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and biological activity. The combination of these halogens can provide distinct properties compared to other quinoxaline derivatives, making it a valuable compound for various research applications .
生物活性
Quinoxaline derivatives, including 2-chloro-3-(iodomethyl)-quinoxaline, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.
Synthesis and Structural Characteristics
Quinoxaline compounds are synthesized through various chemical methods, often involving halogenation and functional group modifications. The compound 2-chloro-3-(iodomethyl)-quinoxaline features halogen substituents that can enhance its biological activity by influencing its interaction with biological targets.
Anticancer Activity
Quinoxaline derivatives have been studied for their anticancer properties. Research indicates that they can inhibit key enzymes and pathways involved in cancer progression:
- Mechanisms of Action :
- Inhibition of COX-2 and LDHA, which are crucial in colorectal cancer (CRC) development. Studies show that quinoxaline derivatives can significantly reduce the viability of CRC cell lines such as HCT-116 and LoVo by disrupting these pathways .
- Targeting receptor tyrosine kinases (RTKs) like EGFR and VEGFR is another mechanism through which these compounds exert their antiproliferative effects .
| Compound | IC50 (µg/mL) | Mechanism |
|---|---|---|
| 6e | 96.19 ± 5.39 | COX-2 Inhibition |
| 6d | 99.02 ± 5.09 | LDHA Inhibition |
| 6a | 121.55 ± 1.41 | Antiproliferative Effects |
Antimicrobial Activity
The antimicrobial potential of quinoxaline derivatives has also been highlighted in various studies:
- Antibacterial Properties : Quinoxaline compounds exhibit significant antibacterial activity against a range of pathogens. For instance, certain substituted quinoxalines have shown effectiveness against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Some derivatives have demonstrated antifungal properties, although specific activities can vary based on structural modifications .
Case Studies
- Colorectal Cancer Models : In vitro studies using HCT-116 cells indicated that specific quinoxaline derivatives could reduce cell proliferation by targeting COX-2 pathways. The most effective compounds showed IC50 values comparable to established anticancer drugs .
- Antimicrobial Testing : A study evaluating various substituted quinoxalines revealed that certain compounds exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating their potential as therapeutic agents against infections .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of quinoxaline derivatives and their biological activity is critical for drug design:
- Substituent Effects : The presence of halogen atoms (like chlorine and iodine) at specific positions on the quinoxaline ring can enhance biological activity by improving binding affinity to target proteins or enzymes .
- Activity Correlation : Compounds with electron-withdrawing groups generally exhibited higher potency against cancer cell lines compared to those with electron-donating groups, underscoring the importance of electronic effects in SAR studies .
特性
CAS番号 |
32601-92-6 |
|---|---|
分子式 |
C9H6ClIN2 |
分子量 |
304.51 g/mol |
IUPAC名 |
2-chloro-3-(iodomethyl)quinoxaline |
InChI |
InChI=1S/C9H6ClIN2/c10-9-8(5-11)12-6-3-1-2-4-7(6)13-9/h1-4H,5H2 |
InChIキー |
LUQLSNWURHZKSL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)CI |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















